![molecular formula C24H23ClFN5O2S B2758961 1-((2-chloro-6-fluorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111238-17-5](/img/structure/B2758961.png)
1-((2-chloro-6-fluorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-((2-chloro-6-fluorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Scientific Research Applications
Synthesis and Analgesic Activity
- Compounds similar to the specified chemical, particularly those in the quinazoline and triazole classes, have been synthesized and evaluated for their analgesic activities. An example is the synthesis of pyrazoles and triazoles bearing a dibromo-methylquinazoline moiety, which showed potential analgesic effects (Saad, Osman, & Moustafa, 2011).
Antimicrobial Activity
- Quinoline derivatives containing an azole nucleus have been prepared and evaluated for antimicrobial activity. Such compounds, including triazoloquinazolines, demonstrated varying levels of effectiveness against a range of microorganisms (Özyanik, Demirci, Bektaş, & Demirbas, 2012).
Inotropic Activity
- Related compounds, like 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides, have been synthesized and assessed for inotropic activity. These derivatives exhibited positive effects on heart muscle contraction, indicating potential therapeutic applications in cardiovascular diseases (Liu et al., 2009).
Anticancer Activity
- A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives have been designed and synthesized with anticancer activity in mind. Some of these compounds showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential as anticancer agents (Reddy et al., 2015).
Antibacterial Evaluation
- Triazolo[4,3-c]quinazoline derivatives have been synthesized and evaluated for their antibacterial properties. This research underscores the potential use of such compounds in combating bacterial infections (Gineinah, 2001).
Selectivity for Receptor Subtypes
- Derivatives of triazoloquinazoline have shown high affinity for human A3 receptors, indicating selectivity that could be beneficial in designing drugs targeting specific receptor subtypes (Kim, Ji, & Jacobson, 1996).
Future Directions
Triazole compounds have been the focus of many research studies due to their versatile biological activities . Future research could explore the potential applications of this compound in areas such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular treatments .
properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-cyclohexyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFN5O2S/c1-30-22(33)16-11-10-14(21(32)27-15-6-3-2-4-7-15)12-20(16)31-23(30)28-29-24(31)34-13-17-18(25)8-5-9-19(17)26/h5,8-12,15H,2-4,6-7,13H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHYRNBWDZXOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=C(C=CC=C5Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-chloro-6-fluorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

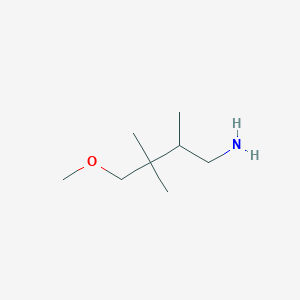


![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-furylmethyl)acetamide](/img/structure/B2758883.png)
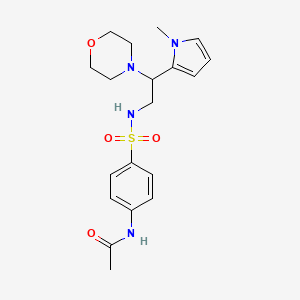

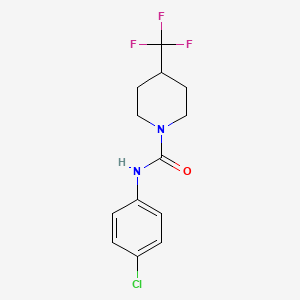
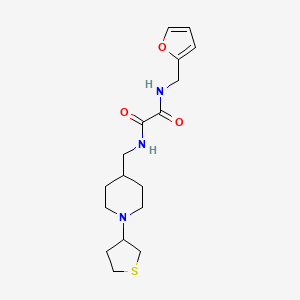
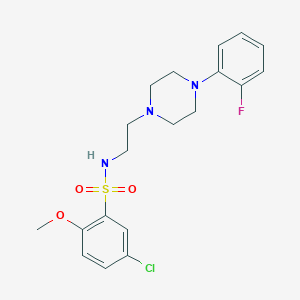
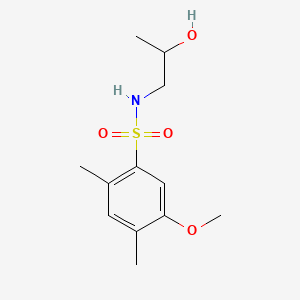
![3,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2758895.png)
![4-chloro-2-[5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2758896.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2758901.png)